molecular formula C18H17N3O6S B11409340 2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide

2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B11409340
M. Wt: 403.4 g/mol
InChI Key: CWMSCQCNKHXPMB-UHFFFAOYSA-N
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Description

2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazepines. Benzothiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Benzothiazepine Core: The benzothiazepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzenethiol derivative, with an appropriate electrophile.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Oxidation to Form the Dioxide:

    Acetylation and Nitration: The final steps involve acetylation to introduce the acetamide group and nitration to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new benzothiazepine derivatives with enhanced properties.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine

The compound may have potential therapeutic applications, particularly in the treatment of diseases where benzothiazepine derivatives have shown efficacy, such as cardiovascular diseases and neurological disorders.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.

    Clentiazem: Another benzothiazepine derivative with similar pharmacological properties.

Uniqueness

The unique structural features of 2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide, such as the presence of the nitrophenyl group and the specific substitution pattern, may confer distinct biological activities and pharmacological properties compared to other benzothiazepines.

Properties

Molecular Formula

C18H17N3O6S

Molecular Weight

403.4 g/mol

IUPAC Name

2-(2-methyl-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C18H17N3O6S/c1-12-9-18(23)20(15-7-2-3-8-16(15)28(12,26)27)11-17(22)19-13-5-4-6-14(10-13)21(24)25/h2-8,10,12H,9,11H2,1H3,(H,19,22)

InChI Key

CWMSCQCNKHXPMB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1(=O)=O)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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